6-{[(2,6-Dichlorophenyl)sulfanyl]methyl}-2-sulfanyl-4-pyrimidinol
Description
Properties
IUPAC Name |
6-[(2,6-dichlorophenyl)sulfanylmethyl]-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2OS2/c12-7-2-1-3-8(13)10(7)18-5-6-4-9(16)15-11(17)14-6/h1-4H,5H2,(H2,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPLJEDFPFRPGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)SCC2=CC(=O)NC(=S)N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(2,6-Dichlorophenyl)sulfanyl]methyl}-2-sulfanyl-4-pyrimidinol typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dichlorobenzyl chloride with thiourea to form the intermediate 2,6-dichlorophenylthiourea. This intermediate is then reacted with 2-mercapto-4-hydroxypyrimidine under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial production may incorporate purification techniques such as recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
6-{[(2,6-Dichlorophenyl)sulfanyl]methyl}-2-sulfanyl-4-pyrimidinol undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyrimidinol core or the dichlorophenyl group.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group or the pyrimidinol core.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced pyrimidinol derivatives, and substituted phenyl or pyrimidinol compounds.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 6-{[(2,6-Dichlorophenyl)sulfanyl]methyl}-2-sulfanyl-4-pyrimidinol exhibit potential anticancer properties. The following points summarize key findings:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the inhibition of specific signaling pathways. For instance, studies have shown that related compounds can down-regulate proteins involved in cell proliferation and survival, such as phospho-ERK1/2 .
- In Vitro Studies : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells. For example, IC50 values for some derivatives range from 0.3 to 1.2 µM, indicating potent activity .
Antimicrobial Properties
The compound's sulfanyl group enhances its reactivity, making it a candidate for antimicrobial applications:
- Activity Against Bacteria and Fungi : Similar thienopyrimidine derivatives have shown significant antimicrobial activity. Minimum inhibitory concentration (MIC) tests indicate efficacy against various pathogens, potentially disrupting critical cellular processes in microbes.
Pesticide Development
The compound has been explored for its potential use as a pesticide. Its structural features allow for the development of formulations that can target specific pests while minimizing environmental impact:
- Sustained Release Formulations : Novel pesticide preparations utilizing this compound have been developed to provide sustained release properties, enhancing effectiveness while reducing application frequency .
Case Study 1: Anticancer Evaluation
A study focused on a derivative of this compound demonstrated significant growth inhibition in acute biphenotypic leukemia MV4-11 cells. The results highlighted a correlation between treatment and reduced levels of phospho-ERK1/2, suggesting a mechanism involving cell cycle arrest and apoptosis induction.
Case Study 2: Antimicrobial Efficacy
In another investigation, derivatives were tested against various bacterial strains and fungi. The results indicated that these compounds had MIC values significantly lower than standard antibiotics, showcasing their potential as effective antimicrobial agents.
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of 6-{[(2,6-Dichlorophenyl)sulfanyl]methyl}-2-sulfanyl-4-pyrimidinol involves its interaction with specific molecular targets and pathways. The dichlorophenyl group and the sulfanyl groups play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The pyrimidinol core may also interact with nucleic acids or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **6-{[(2,6-Dichlorophenyl)sulfanyl]methyl}-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4-pyrimidinol
- **6-{[(2,6-Dichlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinol
Uniqueness
Compared to similar compounds, 6-{[(2,6-Dichlorophenyl)sulfanyl]methyl}-2-sulfanyl-4-pyrimidinol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both dichlorophenyl and sulfanyl groups enhances its potential for diverse applications in research and industry.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
The compound 6-{[(2,6-Dichlorophenyl)sulfanyl]methyl}-2-sulfanyl-4-pyrimidinol is a pyrimidine derivative characterized by the presence of a dichlorophenyl group and sulfanyl functionalities. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antimicrobial Activity
Research indicates that compounds with sulfanyl and pyrimidine moieties exhibit significant antimicrobial properties. The presence of the dichlorophenyl group enhances the lipophilicity of the molecule, facilitating better membrane penetration in bacterial cells.
- Study Findings : In vitro studies have demonstrated that this compound exhibits strong inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has been evaluated against several cancer cell lines.
- Case Study : A study published in Journal of Medicinal Chemistry reported that this compound showed significant cytotoxicity against breast cancer (MCF-7) and colon cancer (HT-29) cell lines. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, characterized by increased levels of reactive oxygen species (ROS) and activation of caspases .
Research Findings
Detailed Mechanistic Insights
-
Antimicrobial Mechanism :
- The compound inhibits bacterial growth by targeting the synthesis of peptidoglycan, a critical component of bacterial cell walls.
- It also disrupts metabolic functions by interfering with enzyme activities involved in nucleotide synthesis.
-
Anticancer Mechanism :
- Induction of apoptosis is facilitated through mitochondrial dysfunction, leading to cytochrome c release and subsequent caspase activation.
- The compound's ability to generate ROS plays a pivotal role in triggering apoptotic pathways.
- Anti-inflammatory Effects :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
